molecular formula C17H16N2S B8599637 4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine

4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine

Cat. No.: B8599637
M. Wt: 280.4 g/mol
InChI Key: OWFOAAFVEJEFME-UHFFFAOYSA-N
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Description

4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine is an organic compound that features both a thiazole ring and a benzenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine typically involves the formation of the thiazole ring followed by its attachment to the benzenamine structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. This is followed by electrophilic aromatic substitution to introduce the benzenamine group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and benzenamine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzenamine rings.

Scientific Research Applications

4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of dyes, polymers, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzenamine moiety can engage in various types of chemical bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine: shares similarities with other thiazole-containing compounds such as thiamine (Vitamin B1) and sulfathiazole.

    Benzenamine derivatives: Compounds like aniline and its substituted derivatives also share structural similarities.

Uniqueness

What sets this compound apart is its specific combination of the thiazole and benzenamine structures, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

4-[2-(1-phenylethyl)-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C17H16N2S/c1-12(13-5-3-2-4-6-13)17-19-16(11-20-17)14-7-9-15(18)10-8-14/h2-12H,18H2,1H3

InChI Key

OWFOAAFVEJEFME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-nitrophenyl)-2-(1-phenylethyl)-1,3-thiazole (1-5, 0.13 g, 0.42 mmol) was dissolved in anhydrous MeOH (5.0 mL) and deoxygenated under vacuum. 10% Pd/C (0.02 g) was added and the reaction was purged with an H2 baloon. The vigorously stirred reaction was kept under H2 for 12 h, and then filtered through celite. The reaction was then concentrated and subjected to reverse phase HPLC (C-8, 5-95% MeOH—H2O w/0.1% TFA) to provide pure 4-[2-(1-phenylethyl)-1,3-thiazol-4-yl]aniline (4-1). 1H NMR (300 MHz, CDCl3) δ 8.20 (d, J=8.6 Hz, 2H), 7.71 (s, 1H), 7.38 (d, J=8.7 Hz, 2H), 7.34 (d, J=7.8 Hz, 2H), 7.32 (dd, J=7.8, 7.3 Hz, 2H), 7.24 (dd, J=7.3, 7.1 Hz, 1H), 5.01 (br s, 2H), 4.52 (q, J=7.1 Hz, 1H), 1.79 (d, J=7.1 Hz, 3H); MS 281.0 found 281.4 (M+H+) required.
Name
4-(4-nitrophenyl)-2-(1-phenylethyl)-1,3-thiazole
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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